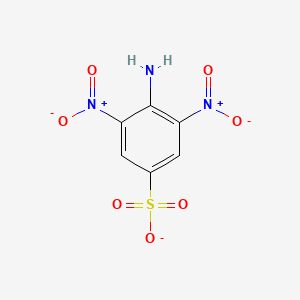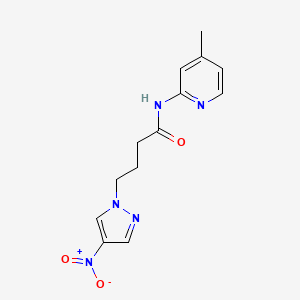
4-Amino-3,5-dinitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dinitrobenzenesulfonate is a chemical compound with the molecular formula C6H5N3O7S It is known for its unique structural properties, which include an amino group, two nitro groups, and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dinitrobenzenesulfonate typically involves the nitration of aniline derivatives followed by sulfonation. One common method includes the reaction of chlorobenzene with concentrated sulfuric acid and fuming sulfuric acid, followed by the addition of potassium nitrate. The resulting product is then subjected to ammonolysis and further purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dinitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4,4’-diaminodiphenyl sulfone .
Scientific Research Applications
4-Amino-3,5-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a labeling reagent.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of explosives and other high-energy materials due to its nitro groups.
Mechanism of Action
The mechanism by which 4-Amino-3,5-dinitrobenzenesulfonate exerts its effects involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonate group enhances the compound’s solubility and reactivity. These properties enable the compound to act as a catalyst or reactant in various chemical processes .
Comparison with Similar Compounds
2,4-Dinitroaniline: Similar in structure but lacks the sulfonate group.
4-Nitroaniline: Contains only one nitro group and an amino group.
2,6-Dinitroaniline: Similar nitro group arrangement but different substitution pattern on the benzene ring.
Uniqueness: 4-Amino-3,5-dinitrobenzenesulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical behaviors .
Properties
Molecular Formula |
C6H4N3O7S- |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
4-amino-3,5-dinitrobenzenesulfonate |
InChI |
InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16)/p-1 |
InChI Key |
QDVQTSSPAQEFEN-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11482399.png)


![2-ethoxy-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11482415.png)
![Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11482421.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11482426.png)
![2-(2-phenylethyl)-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B11482433.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate](/img/structure/B11482436.png)
![Ethyl 4-[4-fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazine-1-carboxylate](/img/structure/B11482440.png)
![4-Methoxytetrazolo[1,5-a]quinoxaline](/img/structure/B11482448.png)

![1-(1H-benzimidazol-2-yl)-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11482460.png)

![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11482469.png)
